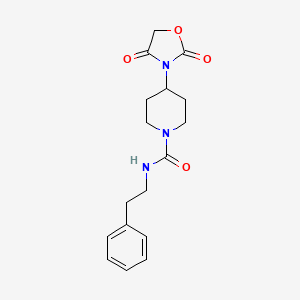
4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide, also known as DPOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. DPOP belongs to the class of piperidine derivatives and possesses a unique chemical structure that makes it a potential candidate for drug development.
Applications De Recherche Scientifique
Overview
The chemical compound 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide does not directly feature in available literature, possibly due to its specific and unique structure or nomenclature challenges. However, understanding its potential scientific research applications can be approached by examining research on related compounds and their functionalities. This approach provides insight into the broader category of related substances, such as oxadiazole, thiazolidinone, and sulfonamide compounds, which share structural motifs or functional groups that might suggest possible areas of application for the compound .
Antitumor Activity
Imidazole derivatives, including those related to oxazolidinone structures, have been reviewed for their antitumor activity. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have shown promise in preclinical testing stages for antitumor applications. Such compounds are interesting both for new antitumor drug development and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antimicrobial and Antidiabetic Agents
Compounds containing the 1,3,4-oxadiazole moiety, which may share structural similarities with 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide, have been extensively studied for their pharmacological activities. These include a wide range of applications such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and antidiabetic agents. The versatility of the 1,3,4-oxadiazole core highlights its significance in drug development, suggesting potential areas of research application for structurally related compounds (Rana, K., Salahuddin, & Sahu, J., 2020).
Bioactivity in Drug Design
Thiazolidin-4-one derivatives, akin to the oxazolidinone component, have been identified as possessing significant bioactivity, including antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. The adaptability of thiazolidin-4-one scaffolds in medicinal chemistry allows for the optimization of drug agents, indicating a potential research application for 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide in the design of efficient drug molecules for various diseases (Mech, D., Kurowska, A., & Trotsko, N., 2021).
Antimicrobial Properties
Sulfonamides, which share functional group characteristics with the compound of interest, have been studied for their antimicrobial properties. The primary sulfonamide moiety is present in many clinically used drugs, indicating a broad range of applications from antibacterial to antipsychotic treatments. This highlights the potential for research into the antimicrobial properties of related compounds (Carta, F., Scozzafava, A., & Supuran, C., 2012).
Propriétés
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFRFJYRUNECFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

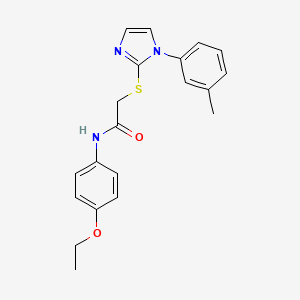
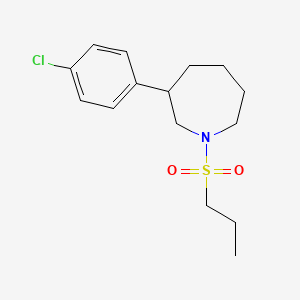

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2983699.png)
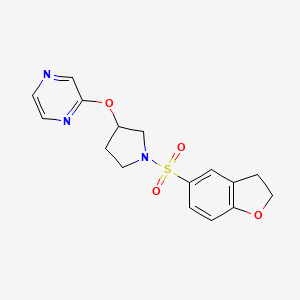
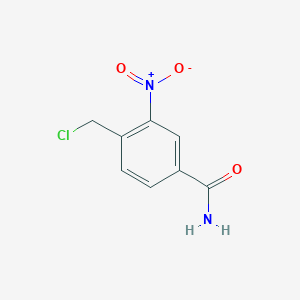
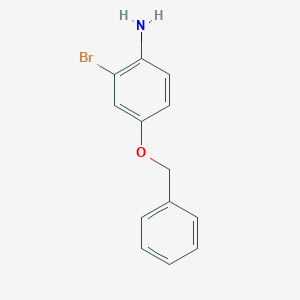



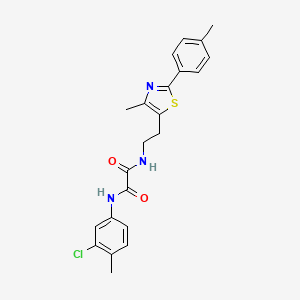
![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)
![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)
